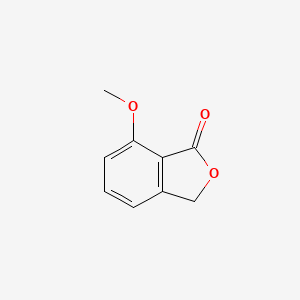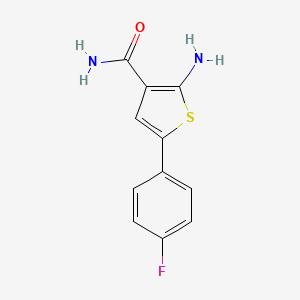
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenecarbohydrazonoyl moiety, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide typically involves the reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of benzenecarbohydrazonoyl chloride by reacting benzenecarbohydrazide with thionyl chloride.
Step 2: Reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the bromine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding amino derivative of the compound.
Oxidation: The major products are typically oxidized derivatives of the hydrazonoyl moiety.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide involves its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
N-(4-Nitrophenyl)benzenecarbohydrazonoyl iodide: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is unique due to its specific reactivity and the presence of the bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic aromatic substitution reactions .
Propiedades
Número CAS |
962-13-0 |
|---|---|
Fórmula molecular |
C13H10BrN3O2 |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H |
Clave InChI |
BNXSRUVQYMMQEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















